molecular formula C16H14N2O4 B1210941 DACM CAS No. 55145-14-7

DACM

Cat. No.: B1210941
CAS No.: 55145-14-7
M. Wt: 298.29 g/mol
InChI Key: ADEORFBTPGKHRP-UHFFFAOYSA-N
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Description

It has an excitation wavelength of 396 nm and an emission wavelength of 468 nm . This compound is widely used in various scientific research fields due to its unique fluorescent properties.

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, as well as investigation into its potential applications, given its classification as a coumarin derivative . Further studies could also explore its pharmacological properties, as some pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .

Mechanism of Action

Target of Action

DACM, also known as N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide, is a thiol-directed fluorescent dye . It primarily targets thiol groups in biological molecules, making it a valuable tool for studying the structure and function of proteins with thiol groups .

Mode of Action

This compound interacts with its targets by binding to thiol groups present in proteins. This interaction results in the formation of a fluorescent complex , which can be detected and measured . The fluorescence properties of this compound (excitation wavelength (Ex) of 396 nm and emission wavelength (Em) of 468 nm) allow for the visualization and analysis of the targeted proteins .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific proteins being targeted. For example, one study observed the effects of this compound on actin filaments in hepatocytes, suggesting its potential role in studying cytoskeletal proteins .

Pharmacokinetics

Its solubility and reactivity suggest that it could be readily taken up by cells and bind to target proteins .

Result of Action

The binding of this compound to thiol groups in proteins results in the formation of a fluorescent complex. This allows for the visualization of these proteins under a fluorescence microscope. The intensity of the fluorescence can provide information about the abundance and distribution of the target proteins within the cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of thiol groups and thus the binding efficiency of this compound. Additionally, the presence of other reactive groups can potentially interfere with this compound’s binding to its target proteins .

Biochemical Analysis

Biochemical Properties

1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit anti-inflammatory and antimicrobial activities . It interacts with enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation. Additionally, its antimicrobial properties suggest interactions with bacterial proteins, leading to the inhibition of bacterial growth.

Cellular Effects

The effects of 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability.

Molecular Mechanism

At the molecular level, 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged anti-inflammatory and antimicrobial activities.

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting bacterial growth . At high doses, it can cause toxic or adverse effects, including damage to the stomach and other tissues . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in the metabolism of inflammatory mediators, thereby modulating the levels of these mediators in cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]- is a key factor that influences its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide typically involves the reaction of 7-dimethylamino-4-methylcoumarin with maleimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide involve large-scale synthesis using optimized reaction conditions. The process includes the purification of the compound to achieve high purity levels suitable for research applications .

Chemical Reactions Analysis

Types of Reactions

N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the type of reaction being carried out .

Major Products Formed

The major products formed from the reactions of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide depend on the specific reaction conditions and reagents used. These products are often characterized by their unique fluorescent properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide include other thiol-reactive fluorescent dyes such as:

Uniqueness

N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide is unique due to its specific excitation and emission wavelengths, which make it highly suitable for various fluorescent labeling applications. Its thiol-reactive nature also provides specificity in labeling thiol-containing biomolecules .

Properties

IUPAC Name

1-[7-(dimethylamino)-4-methyl-2-oxochromen-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-11-5-4-10(17(2)3)8-12(11)22-16(21)15(9)18-13(19)6-7-14(18)20/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEORFBTPGKHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069001
Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55145-14-7
Record name N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55145-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Dimethylamino-4-methylcoumarinyl)maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055145147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1H-pyrrole-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACM-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26Z996Y092
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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